5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Description

Chemical Identity and Nomenclature

This compound exists as a well-defined chemical entity with established nomenclature across multiple classification systems. The compound bears the Chemical Abstracts Service registration number 890652-02-5, providing unambiguous identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name designates this molecule as 5-methyl-1-propylpyrazole-4-carbaldehyde, reflecting the precise positioning of substituent groups on the pyrazole ring system.

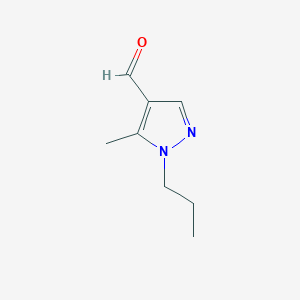

The molecular structure comprises a five-membered pyrazole ring bearing three distinct substituents: a methyl group at position 5, a propyl chain at position 1, and an aldehyde functional group at position 4. This substitution pattern creates a unique chemical environment that distinguishes the compound from other pyrazole derivatives. The MDL number MFCD02855988 serves as an additional identifier within chemical databases, facilitating accurate cross-referencing across scientific literature and commercial sources.

Structural representation through chemical notation systems provides standardized methods for describing the compound's connectivity. The Simplified Molecular Input Line Entry System notation records the structure as CCCn1ncc(C=O)c1C, encoding the propyl substituent, pyrazole ring, and aldehyde functionality in linear format. The International Chemical Identifier string InChI=1S/C8H12N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h5-6H,3-4H2,1-2H3 provides a more detailed representation of atomic connectivity and hydrogen distribution.

Table 1: Chemical Identifiers and Physical Properties

Structural Elucidation and Isomeric Considerations

The structural architecture of this compound reflects the fundamental characteristics of substituted pyrazoles while introducing specific geometric and electronic considerations. The pyrazole ring system consists of three carbon atoms and two adjacent nitrogen atoms in a five-membered aromatic heterocycle, establishing the foundational framework upon which substituents are positioned. The compound's structure places the aldehyde functional group at the 4-position, creating a reactive carbonyl center adjacent to the aromatic pyrazole system.

Tautomeric considerations play a significant role in understanding the behavior of pyrazole derivatives, although the specific substitution pattern in this compound reduces the complexity typically associated with prototropic equilibria in simpler pyrazoles. The presence of the propyl substituent at the 1-position nitrogen atom effectively blocks one site of potential tautomerization, fixing the hydrogen distribution within the ring system. This substitution pattern eliminates the annular prototropic tautomerism commonly observed in unsubstituted pyrazoles, where hydrogen migration between the two nitrogen atoms can lead to equivalent structures.

The geometric arrangement of substituents creates specific steric and electronic environments that influence the compound's chemical behavior. The propyl chain at position 1 introduces conformational flexibility, allowing rotation around the carbon-nitrogen bond while maintaining the planar nature of the pyrazole ring system. The methyl group at position 5 provides electron-donating character through inductive effects, potentially influencing the reactivity of the aldehyde functionality at the adjacent 4-position. Crystallographic studies of related pyrazole derivatives indicate that the pyrazole ring maintains planarity, with bond lengths consistent with aromatic character.

The aldehyde functionality introduces additional structural considerations, particularly regarding potential interactions with the aromatic system. The carbonyl group adopts a planar geometry consistent with its trigonal carbon center, and the proximity to the pyrazole ring system may allow for electronic communication between the aldehyde and aromatic systems. This arrangement creates opportunities for both electrophilic and nucleophilic reactions at the aldehyde carbon, influenced by the electronic properties of the substituted pyrazole ring.

Historical Development in Heterocyclic Chemistry

The development of this compound and related pyrazole derivatives traces its origins to the foundational work of German chemist Ludwig Knorr in the late nineteenth century. Knorr first coined the term "pyrazole" in 1883, establishing the nomenclature and initial understanding of this important class of heterocyclic compounds. His pioneering research focused on the structural characterization and synthetic approaches to pyrazole derivatives, laying the groundwork for subsequent developments in heterocyclic chemistry.

Knorr's initial investigations into pyrazole chemistry emerged from his broader research program targeting quinine-related compounds and their potential pharmaceutical applications. During his tenure at the University of Erlangen, Knorr developed synthetic methodologies that enabled the preparation of various substituted pyrazoles, including derivatives bearing aldehyde functionalities. His 1885 habilitation thesis, titled "On the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives," established fundamental principles for constructing nitrogen-containing heterocyclic systems.

The historical significance of Knorr's contributions extends beyond initial discovery to encompass the establishment of synthetic methodologies that continue to influence modern approaches to pyrazole synthesis. The Knorr pyrazole synthesis, involving the cyclization of β-ketoesters with hydrazines, provided a reliable and widely applicable method for constructing substituted pyrazole rings. This synthetic approach enabled the preparation of compounds bearing various substituent patterns, including aldehyde-containing derivatives such as this compound.

Contemporary understanding of pyrazole chemistry has expanded significantly from Knorr's initial investigations, incorporating detailed knowledge of tautomeric behavior, electronic properties, and synthetic applications. Modern synthetic approaches to pyrazole derivatives employ both classical methods derived from Knorr's work and contemporary methodologies that leverage advanced synthetic techniques. The development of specific pyrazole derivatives such as this compound represents the culmination of over a century of progress in heterocyclic chemistry, building upon the foundational principles established by Knorr while incorporating modern understanding of structure-property relationships.

The broader context of heterocyclic chemistry development during the late nineteenth and early twentieth centuries provided a fertile environment for advancing pyrazole chemistry. Contemporary work by other prominent chemists, including Hans von Pechmann's development of alternative synthetic approaches to pyrazoles, complemented Knorr's contributions and expanded the available methodologies for accessing these important heterocyclic systems. The Pechmann pyrazole synthesis, involving the reaction of acetylene derivatives with diazomethane, provided an alternative route to pyrazole formation that continues to find application in modern synthetic chemistry.

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXPAUSORRXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360759 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890652-02-5 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several steps, including alkylation, bromination, amination, and oxidation reactions. One common method involves the reaction of pyrazole with propyl bromide to form 1-propylpyrazole, followed by methylation and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of different functional groups at the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles and nucleophiles can be introduced under acidic or basic conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₁₂N₂O

CAS Number : 890652-02-5

Structure : The compound features a pyrazole ring with an aldehyde functional group at the 4-position, which is crucial for its biological activity.

Medicinal Chemistry

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential pharmacological activities. Research indicates that derivatives of this compound exhibit various biological properties, including:

-

Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example:

Such findings suggest its potential as a lead compound in antibiotic development .

Bacterial Strain Activity Staphylococcus aureus Moderate to high inhibition Escherichia coli Moderate inhibition Bacillus subtilis High inhibition - Anti-inflammatory Properties : Molecular docking simulations indicate that the compound interacts favorably with targets involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to yield carboxylic acids.

- Reduction : It can be reduced to form corresponding alcohols.

- Substitution Reactions : Electrophilic substitution can occur on the pyrazole ring, allowing for further functionalization.

These reactions are essential for creating diverse pyrazole derivatives that may possess enhanced biological activities .

Material Science

In materials science, this compound is explored for its potential use in producing specialty chemicals and materials. Its ability to form covalent bonds with various substrates makes it valuable in developing novel materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrazole derivatives demonstrated that modifications to the side chains significantly enhanced their antibacterial activity. The research involved testing various derivatives against standard antibiotic-resistant strains, revealing that certain modifications led to compounds with efficacy comparable to traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation utilized molecular docking simulations to explore how this compound binds to key proteins involved in inflammation. The study found that the compound could potentially inhibit inflammatory pathways by interacting with specific molecular targets, paving the way for its application in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in drug discovery and materials science. Below is a detailed comparison of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with analogous compounds:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects :

- Halogenation : Chlorine substitution (e.g., in 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde) introduces electronegativity, altering reactivity and binding to biological targets .

- Heterocyclic Cores : Replacing pyrazole with thiophene (e.g., 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde) modifies π–π interactions and solubility .

Functional Group Variations :

- Aldehyde vs. Ester : The aldehyde group in the target compound is more reactive than esters (e.g., ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate), making it a better candidate for Schiff base formation in drug design .

- Aromatic Substitutions : Aromatic groups like phenyl or p-tolyl (e.g., 5-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde) enhance steric effects and may improve target specificity .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and an aldehyde functional group that contributes to its reactivity and biological activity.

The biological activity of this compound involves its interaction with various biological macromolecules, including enzymes and receptors. The compound can act as an inhibitor or modulator, influencing several biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with various receptors, affecting signaling pathways related to pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

A study highlighted the compound's potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The IC50 values for COX-1 and COX-2 inhibition were reported at 5.40 μM and 0.01 μM respectively, indicating a high selectivity index .

Analgesic Effects

The analgesic properties of this compound were demonstrated in various animal models. In vivo studies showed significant pain relief in models of acute pain, with effectiveness surpassing some traditional analgesics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains such as E. coli and S. aureus showed promising results, particularly when modified with specific substituents that enhance activity .

Case Studies

Several case studies have illustrated the biological potential of this compound:

- Study on Anti-inflammatory Activity : A research group synthesized a series of pyrazole derivatives, including this compound, and tested them against carrageenan-induced edema in rats. The compound exhibited significant reduction in swelling compared to controls .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of pyrazole derivatives against multiple pathogens. The results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity significantly .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H12N2O | Propyl substitution | Anti-inflammatory, analgesic |

| 3-Methyl-5-(4-methylphenoxy)-1H-pyrazole | C12H12N2O2 | Phenoxy group | Enhanced antimicrobial |

| 5-Ethyl-1-propyl-1H-pyrazole | C9H14N2O | Ethyl substitution | Variable activity |

Q & A

Basic: What are the standard synthetic routes for preparing 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde, and what key reaction parameters influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 5-methyl-1-propyl-1H-pyrazole undergoes formylation using POCl₃ and DMF. Critical parameters include:

- Temperature control (0–5°C during reagent addition to avoid side reactions).

- Stoichiometric ratios (excess DMF ensures complete formylation).

- Reaction time (12–24 hours for optimal conversion).

Post-synthesis, neutralization with aqueous NaHCO₃ and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are essential for isolating the product with >90% purity. Yield optimization requires careful exclusion of moisture .

Advanced: How can computational methods like DFT aid in predicting the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Map frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., aldehyde carbon as the primary reactive center).

- Model solvent effects (via Polarizable Continuum Model) to predict regioselectivity in reactions with amines or hydrazines.

- Analyze transition states (Intrinsic Reaction Coordinate, IRC) to explain kinetic vs. thermodynamic product distributions.

For example, the aldehyde group’s LUMO localization (~−1.5 eV) directs nucleophilic attack, while steric effects from the propyl group influence selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be observed?

Key techniques include:

- ¹H NMR : Aldehyde proton as a singlet at δ 9.8–10.2 ppm; pyrazole protons as multiplets (δ 6.5–8.0 ppm); propyl chain signals (δ 0.9–1.7 ppm).

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; pyrazole carbons (δ 140–160 ppm).

- IR : Strong C=O stretch at ~1680 cm⁻¹; aldehyde C-H stretch at ~2820 cm⁻¹.

- HRMS : Molecular ion peak matching exact mass (C₈H₁₂N₂O: m/z 152.0943) .

Advanced: How do solvent polarity and catalyst systems influence the outcome of Knoevenagel condensations involving this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance aldehyde electrophilicity, accelerating condensation with active methylene compounds (e.g., malononitrile).

- Catalytic systems : Piperidine/AcOH (5 mol%) in ethanol at 80°C yields α,β-unsaturated products with >80% efficiency.

- Microwave-assisted conditions (120°C, 20 min, solvent-free) improve reaction rates and selectivity by reducing side reactions .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures containing polar by-products?

- Liquid-liquid extraction with dichloromethane/water (3×50 mL) removes hydrophilic impurities.

- Silica gel chromatography (70–230 mesh, hexane:ethyl acetate gradient) separates the aldehyde from unreacted precursors.

- Recrystallization from ethanol/water (1:3 v/v) at −20°C yields high-purity crystals (>98% by HPLC) .

Advanced: What mechanistic insights explain contradictory reports on the cyclocondensation of this compound with thioureas under acidic vs. basic conditions?

- Acidic conditions (HCl/EtOH): Protonation of the aldehyde favors imine formation, leading to thiazolidinones.

- Basic conditions (K₂CO₃/DMF): Deprotonation of thiourea enhances nucleophilicity, producing thiosemicarbazones.

Kinetic vs. thermodynamic control (monitored via in situ FTIR) and intermediate stability account for divergent pathways .

Basic: How can researchers validate the compound's identity without commercial reference standards?

- Co-TLC with structurally similar analogs (e.g., 5-Chloro-1-methyl derivatives) on silica plates (CH₂Cl₂:MeOH 9:1).

- 2D NMR (HSQC, HMBC) confirms atomic connectivity.

- Single-crystal X-ray diffraction provides unambiguous structural assignment (deposit data in CCDC) .

Advanced: What strategies mitigate decomposition during storage or high-temperature reactions?

- Storage : Under argon at −20°C with 4Å molecular sieves to prevent hydration.

- Reaction stability : Microwave irradiation (short dwell times ≤10 min) or continuous flow systems minimize thermal degradation.

- Additives : Butylated hydroxytoluene (BHT, 0.1% w/w) inhibits oxidation .

Basic: What safety protocols are recommended for handling this compound?

- Use nitrile gloves and fume hoods ; avoid contact with strong oxidizers.

- Skin exposure : Wash with water (15 min) followed by 10% NaHCO₃.

- Waste disposal : Analyze via LC-MS to ensure compliance with EPA guidelines .

Advanced: How can time-resolved spectroscopy elucidate Schiff base formation kinetics with aromatic amines?

- Stopped-flow UV-Vis (λ = 280–320 nm) tracks imine formation in real-time (millisecond resolution).

- Pseudo-first-order kinetics (excess amine) reveal rate constants (kobs) dependent on solvent dielectric constant (ε) and amine pKₐ.

- Arrhenius plots (25–60°C) determine activation energy (Ea), guiding catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.